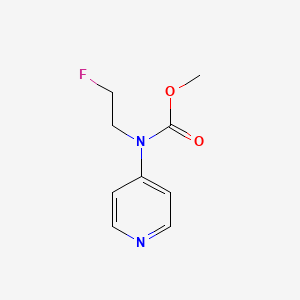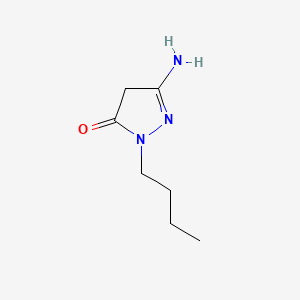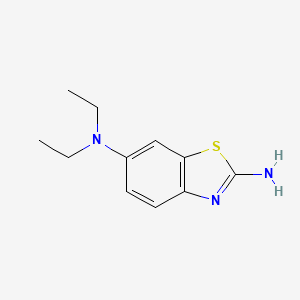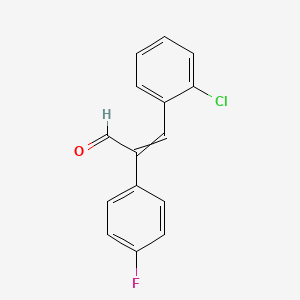
2-(D-GALACTO-PENTYLHYDROXYPENTYL)-4(R)-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(D-GALACTO-PENTYLHYDROXYPENTYL)-4®-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID is a complex organic compound that features a thiazolidine ring, a carboxylic acid group, and a pentylhydroxypentyl side chain derived from D-galactose
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(D-GALACTO-PENTYLHYDROXYPENTYL)-4®-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID typically involves multiple steps:
Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable amine with a thiocarbonyl compound under acidic conditions.
Attachment of the Pentylhydroxypentyl Side Chain: This step involves the protection and deprotection of hydroxyl groups, followed by glycosylation reactions to attach the D-galactose-derived side chain.
Introduction of the Carboxylic Acid Group: This can be done through oxidation reactions or by using carboxylation reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The thiazolidine ring can participate in substitution reactions, where one of the ring atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the carboxylic acid group can produce primary alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, 2-(D-GALACTO-PENTYLHYDROXYPENTYL)-4®-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID may be studied for its potential biological activity. Compounds with thiazolidine rings are often investigated for their antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
In medicinal chemistry, this compound could be explored as a potential drug candidate. Its structural features might interact with biological targets, leading to therapeutic effects.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-(D-GALACTO-PENTYLHYDROXYPENTYL)-4®-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiazolidine ring could play a crucial role in binding to the target, while the carboxylic acid group might be involved in hydrogen bonding or ionic interactions.
Comparación Con Compuestos Similares
Similar Compounds
Thiazolidine-4-carboxylic acid: A simpler analog without the pentylhydroxypentyl side chain.
2-(D-Galacto-pentylhydroxypentyl)-1,3-thiazolidine: Lacks the carboxylic acid group.
4®-1,3-Thiazolidine-4-carboxylic acid derivatives: Various derivatives with different substituents on the thiazolidine ring.
Uniqueness
2-(D-GALACTO-PENTYLHYDROXYPENTYL)-4®-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID is unique due to the combination of its thiazolidine ring, carboxylic acid group, and the D-galactose-derived side chain. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Número CAS |
124650-46-0 |
|---|---|
Fórmula molecular |
C9H17NO7S |
Peso molecular |
283.295 |
Nombre IUPAC |
(2R,4R)-2-[(1R,2S,3S,4R)-1,2,3,4,5-pentahydroxypentyl]-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C9H17NO7S/c11-1-4(12)5(13)6(14)7(15)8-10-3(2-18-8)9(16)17/h3-8,10-15H,1-2H2,(H,16,17)/t3-,4+,5-,6-,7+,8+/m0/s1 |
Clave InChI |
JEPVUMTVFPQKQE-NOVZGDRXSA-N |
SMILES |
C1C(NC(S1)C(C(C(C(CO)O)O)O)O)C(=O)O |
Sinónimos |
2-(D-GALACTO-PENTYLHYDROXYPENTYL)-4(R)-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


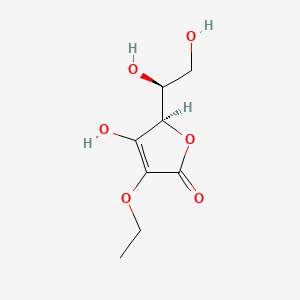

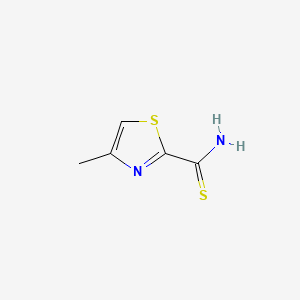
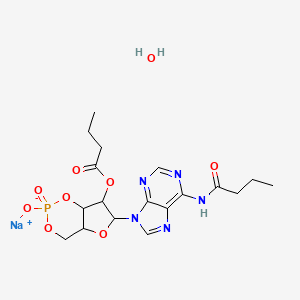
![2,2,2-Trifluoro-1-(hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)ethanone](/img/structure/B568315.png)
![2-Methyl-6,7-dihydro-5H-pyrano[2,3-d][1,3]thiazole](/img/structure/B568318.png)
![(1R,10R,12S,21R,22S,23R,24R)-23-(dimethylamino)-4,8,12,22,24-pentahydroxy-10-methoxy-1,12-dimethyl-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-6,17-dione](/img/structure/B568319.png)
